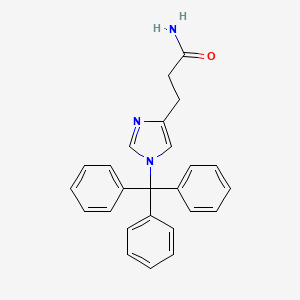

3-(1-Trityl-1H-imidazol-4-yl)propanamide

Description

Contextualization of Imidazole-Containing Architectures in Chemical Biology

The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in nature and medicinal chemistry. molbase.comnih.gov Its most prominent natural occurrence is in the amino acid histidine, which plays a pivotal role in the structure and function of countless proteins and enzymes. molbase.com The imidazole side chain of histidine is crucial for enzymatic catalysis, metal ion coordination (e.g., in hemoglobin), and maintaining physiological pH through its buffering capacity. molbase.comnih.gov

Beyond histidine, the imidazole nucleus is found in other vital biomolecules like histamine (B1213489), a key mediator of immune responses and neurotransmission, and purines, which form the basis of DNA and RNA. nih.gov This biological prevalence has made the imidazole scaffold a focal point for drug design. nih.gov Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions allow imidazole-containing drugs to effectively target a diverse range of receptors and enzymes. nih.govnih.gov Consequently, this moiety is embedded in the structure of numerous pharmaceuticals, including antifungal agents, antibiotics, and antihypertensive medications. molbase.comnih.gov

| Molecule | Class | Biological Significance |

|---|---|---|

| Histidine | Amino Acid | Protein structure and function, enzyme catalysis. molbase.com |

| Histamine | Biogenic Amine | Neurotransmitter, mediator of allergic and inflammatory responses. nih.gov |

| Purine (Adenine, Guanine) | Nucleobase Component | Fundamental component of DNA, RNA, and ATP. nih.gov |

| Clotrimazole | Antifungal Drug | Inhibits the synthesis of ergosterol (B1671047), a key component of fungal cell membranes. molbase.com |

| Losartan | Antihypertensive Drug | Angiotensin II receptor antagonist used to treat high blood pressure. |

Significance of Propanamide Scaffolds in Bioactive Compound Design

The propanamide group is a versatile functional group and structural linker in medicinal chemistry. mdpi.com It consists of a three-carbon chain with a terminal amide group. The amide bond is a critical feature, mimicking the peptide bonds that connect amino acids in proteins. This bioisosteric relationship allows propanamide-containing molecules to interact with biological targets that recognize peptide sequences.

The propanamide scaffold offers several advantages in drug design:

Structural Rigidity and Flexibility: The amide bond has a planar character that can introduce a degree of rigidity, helping to correctly orient other functional groups for optimal target binding. The adjacent single bonds in the propyl chain provide conformational flexibility.

Hydrogen Bonding Capability: The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling strong and specific interactions with biological macromolecules.

Metabolic Stability: Amide bonds are generally more resistant to enzymatic degradation than ester bonds, which can improve the pharmacokinetic profile of a drug candidate.

Propanamide structures are integral to a wide range of therapeutic agents, including anti-inflammatory drugs and enzyme inhibitors. mdpi.comnih.gov The length of the propyl chain is often optimal for spanning the distance between key interaction points within a receptor's binding pocket.

Role of the Trityl Protecting Group in Complex Organic Synthesis

The synthesis of complex, multifunctional molecules like those targeted in drug discovery often requires a strategic approach to protect certain reactive functional groups while modifications are made elsewhere in the molecule. The triphenylmethyl (trityl, Trt) group is a widely used protecting group, particularly for primary alcohols, amines, and the imidazole nitrogen.

The trityl group is prized for several key characteristics:

Bulky Size: Its large steric profile allows for the selective protection of less hindered functional groups. For instance, it will preferentially react with a primary alcohol over more sterically crowded secondary or tertiary alcohols. In the context of 3-(1-Trityl-1H-imidazol-4-yl)propanamide, the trityl group is attached to one of the imidazole nitrogens, which prevents unwanted side reactions at that position during subsequent synthetic steps.

Acid Labile: The trityl group is stable under basic, neutral, and reductive conditions but can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection without disturbing other acid-sensitive parts of the molecule. The stability of the trityl cation, which is resonance-stabilized across the three phenyl rings, facilitates this easy cleavage.

Increased Lipophilicity: The addition of the large, nonpolar trityl group increases the molecule's solubility in organic solvents, which can be advantageous for purification processes like column chromatography.

| Property | Description | Significance in Synthesis |

|---|---|---|

| Chemical Formula | -C(C₆H₅)₃ | A triphenylmethyl group. |

| Key Feature | Large steric bulk. | Enables regioselective protection of primary alcohols and amines. |

| Protection Reaction | Typically performed using trityl chloride (TrCl) in the presence of a base like pyridine (B92270). | Efficiently protects nucleophilic groups like -OH and -NH. |

| Deprotection Condition | Mild acidic conditions (e.g., TFA, formic acid). | Allows for selective removal without affecting other protecting groups sensitive to different conditions. |

| Common Use | Protecting the 5'-hydroxyl group in nucleosides during oligonucleotide synthesis. | Crucial for the stepwise construction of complex biomolecules. |

Overview of Research Trajectories for this compound and its Advanced Derivatives

The compound this compound is not typically an end-product but rather a highly valuable synthetic intermediate. Its structure suggests a primary role as a building block for the synthesis of more complex and biologically active molecules, particularly in the realm of histamine receptor modulators. The histamine H3 receptor, a presynaptic autoreceptor in the central nervous system, is a significant target for drugs aimed at treating neurological and cognitive disorders like Alzheimer's disease, schizophrenia, and narcolepsy. wikipedia.org

The research trajectory for this compound and its derivatives can be understood through its synthetic utility:

Precursor for Histamine H3 Receptor Antagonists: The core structure of the molecule, 3-(imidazol-4-yl)propanamide, is a close analog of histamine. The trityl-protected imidazole allows for selective modification of the terminal amide group. This amide can be hydrolyzed to the corresponding carboxylic acid or reduced to the primary amine, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine, a known chemical intermediate. bldpharm.com This amine can then be elaborated into more complex structures, such as the formamidines and S-methylisothioureas that have shown potent H3 receptor antagonist activity. nih.gov

Scaffold for Combinatorial Chemistry: The molecule serves as an excellent scaffold for creating libraries of related compounds. By starting with the corresponding trityl-protected propanoic acid, a diverse range of amines can be coupled to the carboxylic acid to generate a wide array of propanamide derivatives. These libraries can then be screened for biological activity against various targets.

Development of Enzyme Inhibitors: The imidazole and amide functionalities are common features in enzyme inhibitors. For example, derivatives of imidazole-containing amino acids have been synthesized and evaluated as inhibitors of insulin-degrading enzyme (IDE). nih.gov The this compound framework could be similarly used to design and synthesize novel enzyme inhibitors by modifying the substituents on the amide nitrogen.

The synthesis of the title compound would likely proceed from a known precursor like methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate. Treatment of this ester with ammonia (B1221849) would yield the primary amide, this compound. The subsequent deprotection of the trityl group under mild acid would then furnish the final unprotected imidazole scaffold, ready for biological evaluation or further derivatization.

Structure

3D Structure

Properties

Molecular Formula |

C25H23N3O |

|---|---|

Molecular Weight |

381.5 g/mol |

IUPAC Name |

3-(1-tritylimidazol-4-yl)propanamide |

InChI |

InChI=1S/C25H23N3O/c26-24(29)17-16-23-18-28(19-27-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H2,26,29) |

InChI Key |

WHCNQXOWBVWGFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Chemical Transformations

Strategic Retrosynthetic Analysis of 3-(1-Trityl-1H-imidazol-4-yl)propanamide

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the amide bond as the primary step. This approach simplifies the structure into two key precursors: a carboxylic acid derivative and an amine source. This disconnection is based on the reliability and high efficiency of amide bond formation reactions.

The primary disconnection reveals the immediate precursors to be 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid and an ammonia (B1221849) equivalent. Further deconstruction of the trityl-protected imidazole (B134444) propanoic acid involves the removal of the trityl protecting group, leading to 3-(1H-imidazol-4-yl)propanoic acid. This unprotected acid is a known compound and can be synthesized from commercially available starting materials, making it a logical synthetic intermediate.

This retrosynthetic strategy is outlined in the following table:

| Target Molecule | Disconnection | Precursors |

| This compound | Amide bond | 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid + Ammonia |

| 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid | N-Trityl bond | 3-(1H-imidazol-4-yl)propanoic acid + Trityl chloride |

Elucidation of Precursors and Building Blocks in Compound Synthesis

The successful synthesis of this compound hinges on the efficient preparation of its constituent building blocks. This section details the synthesis of the necessary propanoic acid derivatives and the trityl-protected imidazole intermediates.

Adaptation of Propanoic Acid Derivatives for Functionalization

The core propanoic acid scaffold attached to the imidazole ring is derived from 3-(1H-imidazol-4-yl)propanoic acid. A common synthetic route to this precursor starts from urocanic acid, which is (2E)-3-(1H-imidazol-4-yl)propenoic acid. The synthesis involves the reduction of the double bond in the acrylic acid side chain. chemicalbook.com

A typical procedure is the catalytic hydrogenation of urocanic acid. chemicalbook.com This reaction is generally carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com The reaction proceeds with high yield and provides the desired saturated propanoic acid derivative.

| Starting Material | Reagents and Conditions | Product | Yield |

| Urocanic acid | 10% Pd/C, H₂ (30 psi), H₂O, Room Temperature, 2h | 3-(1H-imidazol-4-yl)propanoic acid | 96% chemicalbook.com |

Preparation and Role of Trityl-Protected Imidazole Intermediates

The trityl (triphenylmethyl) group serves as a crucial protecting group for the imidazole nitrogen. This protection is necessary to prevent side reactions at the imidazole ring during subsequent synthetic steps, particularly the amide bond formation. The bulky nature of the trityl group also offers steric hindrance, which can influence the regioselectivity of certain reactions. The trityl group is known to be a useful protecting group for imidazole. researchgate.net

The key intermediate, 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, can be prepared by reacting 3-(1H-imidazol-4-yl)propanoic acid with trityl chloride in the presence of a suitable base. The base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid formed during the reaction.

| Starting Material | Reagents and Conditions | Product |

| 3-(1H-imidazol-4-yl)propanoic acid | Trityl chloride, Triethylamine, Anhydrous solvent (e.g., DMF or CH₂Cl₂) | 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid |

An alternative approach to the trityl-protected propanoic acid involves the oxidation of a corresponding alcohol, 3-(1-Trityl-1H-imidazol-4-yl)propan-1-ol. This propanol (B110389) derivative can be synthesized by first protecting 3-(1H-imidazol-4-yl)propan-1-ol with a trityl group, followed by oxidation of the primary alcohol to the carboxylic acid using standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or PCC (Pyridinium chlorochromate).

A more common and milder route involves the esterification of 3-(1H-imidazol-4-yl)propanoic acid to its methyl or ethyl ester, followed by N-tritylation, and finally, saponification of the ester to yield the desired carboxylic acid. nih.gov This sequence is often preferred to avoid potential side reactions associated with the direct tritylation of the unprotected acid.

The esterification can be achieved using standard methods, such as refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄). chemicalbook.com The subsequent tritylation is performed as described previously, and the final step is the hydrolysis of the ester group, typically using a base like sodium hydroxide (B78521) in a mixture of water and an organic solvent. nih.gov

Amide Bond Formation and Derivatization Strategies

The final step in the synthesis of this compound is the formation of the amide bond. This is achieved by coupling the activated carboxylic acid, 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, with an ammonia source.

A variety of modern coupling reagents can be employed for this transformation to ensure high yields and minimize side reactions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia.

Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. Other effective coupling reagents include phosphonium (B103445) salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium salts such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), at room temperature. The ammonia can be introduced as a solution in an organic solvent or as ammonium (B1175870) chloride in the presence of a base to generate ammonia in situ.

| Reactants | Coupling Reagent/Conditions | Product |

| 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, Ammonia | EDC, HOBt, DMF, Room Temperature | This compound |

| 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid, Ammonia | HATU, DIPEA, DCM, Room Temperature | This compound |

This strategic combination of protecting group chemistry and modern amide bond formation techniques allows for the efficient and controlled synthesis of the target compound, this compound.

Optimized Amidation Protocols for Propanamide Moiety Introduction

The formation of the propanamide moiety is a critical step, typically achieved through the amidation of its precursor, 3-(1-trityl-1H-imidazol-4-yl)propanoic acid. The efficiency of this conversion relies heavily on the choice of coupling reagents and reaction conditions to maximize yield and purity while preventing side reactions, such as racemization in chiral derivatives.

Modern peptide coupling reagents are frequently employed for this transformation. Reagents like HATU ([dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylene]-dimethyl-ammonium;hexafluorophosphate) have proven effective. nih.gov In a typical protocol, the carboxylic acid is activated with HATU in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). nih.gov The amine is then added to the activated ester to form the desired amide bond. Another effective reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholin-4-ium (B8763860) chloride (DMT-MM), which facilitates the reaction under mild conditions. nih.gov

The selection of the coupling agent and conditions can be tailored based on the specific amine being used and the desired scale of the reaction.

Table 1: Comparison of Amidation Reagents and Conditions

| Reagent | Base | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|

| HATU | DIEA | THF or DCM | Room Temp | 14-18 h | High efficiency, commonly used in peptide synthesis. nih.gov |

Functional Group Transformations at the Amide Nitrogen

Following the successful introduction of the propanamide moiety, the amide nitrogen itself can serve as a point for further functionalization. While the primary amide of this compound is relatively stable, it can undergo various chemical transformations to generate N-substituted derivatives.

Standard organic synthesis techniques can be applied for these modifications. For instance, N-alkylation can be achieved by treating the primary amide with an appropriate alkyl halide under basic conditions. The choice of base is critical to deprotonate the amide without affecting other functional groups. Other transformations could include reactions with aldehydes to form N-acyliminium ions or other specialized derivatizations to append different chemical moieties. The trityl-protected imidazole ring is generally stable under these conditions, allowing for selective transformations at the amide nitrogen.

Advanced Synthetic Pathways for Complex Conjugates and Analogues

The this compound scaffold is a valuable building block for constructing more complex molecules, particularly in the field of medicinal chemistry and materials science.

Integration into Peptidomimetic Structures through Directed Synthesis

The structural similarity of the core molecule to the amino acid histidine makes it an ideal component for the synthesis of peptidomimetics. nih.govnih.gov Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but often possess improved properties such as enhanced metabolic stability and better bioavailability. researchgate.net The trityl-protected imidazole group is a standard feature in histidine derivatives used for peptide synthesis, preventing unwanted side reactions at the imidazole ring. nih.gov

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise fashion. nih.govcore.ac.uk The trityl group is particularly well-suited for the widely used Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) SPPS strategy. nih.govcsic.es In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while amino acid side chains are protected by acid-labile groups, such as trityl (Trt) and tert-butyl (tBu). csic.es

A building block derived from 3-(1-trityl-1H-imidazol-4-yl)propanoic acid, such as Nα-Fmoc-Nτ-trityl-L-histidine, can be coupled to a resin-bound peptide chain. nih.gov The trityl group on the imidazole side chain remains intact during the repetitive base treatments used for Fmoc removal but is efficiently cleaved during the final acid-mediated deprotection and cleavage of the peptide from the solid support, typically using trifluoroacetic acid (TFA). nih.govnih.gov

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide sequences is a powerful strategy to modulate their structure and function. researchgate.netnih.govnih.gov NPAAs can introduce conformational constraints, stabilize specific secondary structures like β-turns or helices, and increase resistance to enzymatic degradation by proteases. researchgate.net

Stereoselective Synthesis of Chiral Propanamide Derivatives

Many biological applications require enantiomerically pure compounds, making stereoselective synthesis a critical aspect of preparing chiral derivatives of this compound.

One common approach is to utilize a chiral starting material. For example, synthesis can begin with a specific enantiomer of histidine, such as Nα-Fmoc-Nτ-trityl-L-histidine, which ensures that the resulting propanamide derivative retains the desired stereochemistry at the α-carbon. nih.gov

Alternatively, asymmetric synthesis methods can be employed to introduce chirality. For instance, stereoselective Michael addition of a nucleophile to a suitably designed α,β-unsaturated ester precursor can establish the desired stereocenter. nih.govnih.gov The use of chiral auxiliaries or chiral catalysts can guide the reaction to produce one enantiomer preferentially over the other. nih.gov These advanced methods allow for the creation of novel chiral building blocks for sophisticated applications. nih.gov

Table 2: Strategies for Stereoselective Synthesis

| Strategy | Description | Example |

|---|---|---|

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product as the starting material. | Starting the synthesis from L-histidine to produce the (S)-enantiomer of the final product. nih.gov |

| Asymmetric Conjugate Addition | A prochiral α,β-unsaturated ester undergoes a Michael addition with a nucleophile in the presence of a chiral catalyst or with a chiral amine. nih.govnih.gov | Addition of a lithium amide to a monoterpene-based α,β-unsaturated ester to create chiral β-amino acids. nih.gov |

Coordination Chemistry for Biomimetic Complexes and Catalysts

The imidazole moiety within "this compound" serves as a critical functional unit for engaging in coordination chemistry, primarily through the lone pair of electrons on its imine-like nitrogen atom (N-3). This nitrogen acts as a potent sigma-donor, enabling it to coordinate with a wide array of transition metal ions. wikipedia.org This characteristic is fundamental to the design of biomimetic complexes, where the goal is to replicate the structure and function of active sites in metalloenzymes. rsc.orgnih.gov In many such enzymes, including zinc hydrolytic enzymes and iron-containing proteins, histidine residues—which feature an imidazole side chain—play a pivotal role in positioning and activating the metal cofactor. rsc.orgnih.gov

The coordination of the imidazole ring from a ligand like "this compound" to a metal center can be leveraged to create catalysts for various chemical transformations. For instance, bioinspired cobalt catalysts incorporating imidazole donors have been developed for water reduction and oxidation, processes crucial for renewable energy applications. osti.gov The strong sigma-donating character of the imidazole ligand can stabilize different oxidation states of the metal center, which is essential for catalytic cycles. wikipedia.orgosti.gov The strength of this coordination bond is influenced by the pKa of the imidazolium (B1220033) ion (approx. 6.95), making it a stronger ligand than pyridine (B92270) but weaker than ammonia. wikipedia.orgosti.gov

However, the presence of the bulky trityl group at the N-1 position of the imidazole ring introduces significant steric hindrance. This bulk can modulate the accessibility of the coordinating N-3 nitrogen to the metal center, thereby influencing the geometry and stability of the resulting complex. This steric shielding can be strategically employed to control substrate access to the catalytic metal center or to favor the formation of specific coordination geometries, mimicking the controlled environment of an enzyme's active site. rsc.org The interplay between the electronic properties of the imidazole ring and the steric demands of the N-trityl group is a key consideration in designing advanced biomimetic systems and selective catalysts.

Chemical Reactivity of the Trityl Protecting Group and its Selective Manipulation

The triphenylmethyl (trityl, Tr) group is a widely utilized protecting group in organic synthesis, prized for its steric bulk and its lability under specific, controlled conditions. lookchem.com In "this compound," it masks the pyrrole-like nitrogen (N-1) of the imidazole ring, preventing its participation in undesired side reactions such as alkylation or complexation during multi-step synthetic sequences. tubitak.gov.tr The reactivity of the trityl group is dominated by the susceptibility of the bond between the tertiary carbon and the imidazole nitrogen to cleavage, a process that can be finely controlled.

The removal of the N-trityl group is a critical step in synthetic pathways, and numerous methods have been developed to achieve this transformation with high efficiency and selectivity. The cleavage typically proceeds through an SN1-type mechanism, initiated by protonation or Lewis acid coordination, which leads to the formation of the highly stable trityl cation. tubitak.gov.tr This stability is a key factor in the group's utility, allowing for its removal under relatively mild acidic conditions that often leave other acid-sensitive groups intact. tubitak.gov.tracgpubs.org

A variety of reagents and conditions can be employed for detritylation, allowing chemists to choose a method compatible with the other functional groups present in the molecule. Common strategies include treatment with protic acids like formic acid or trifluoroacetic acid (TFA) in a non-nucleophilic solvent such as dichloromethane (DCM). tubitak.gov.trsigmaaldrich.com Lewis acids, such as boron trichloride (B1173362) (BCl3) or indium(III) triflate, also effectively catalyze the cleavage. lookchem.comacs.org Furthermore, reductive methods using reagents like lithium powder with a catalytic amount of naphthalene (B1677914) have been shown to selectively remove N-trityl groups, even in the presence of other reducible functionalities like benzyl (B1604629) or allyl groups. organic-chemistry.org

The choice of cleavage strategy can be tailored to the specific substrate and the desired outcome, as summarized in the table below.

| Reagent/Condition | Solvent | Typical Conditions | Selectivity Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-5% TFA, 2 min x 4 | Mildly acidic; commonly used in solid-phase synthesis. sigmaaldrich.com |

| Formic Acid | Ether | Room Temperature | A classic method for detritylation. lookchem.com |

| Boron Trichloride (BCl3) | Dichloromethane (DCM) | -30 °C to 0 °C, 10 min | Effective for cleaving trityl ethers and amines. lookchem.com |

| Indium Metal / Methanol (B129727) | Reflux | Reflux | Shows excellent selectivity for N-trityl tetrazoles. thieme.de |

| Lithium / Naphthalene (cat.) | Tetrahydrofuran (THF) | Room Temperature | Reductive cleavage; orthogonal to many other groups. organic-chemistry.org |

This table presents a selection of common methods for N-trityl cleavage and is not exhaustive.

In the synthesis of complex molecules that possess multiple reactive sites, such as a derivative of "this compound" incorporated into a larger structure, an orthogonal protecting group strategy is essential. jocpr.combham.ac.uk This approach involves the use of several different classes of protecting groups within the same molecule, each of which can be removed by a specific set of reagents and conditions without affecting the others. bham.ac.uknih.gov This allows for the sequential unmasking and reaction of different functional groups, providing precise control over the synthetic route. jocpr.com

The N-trityl group is a valuable component of such strategies due to its unique cleavage conditions. It is stable to the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups and the fluoride-based reagents used to cleave silyl (B83357) ethers (e.g., TBDMS, TBS). sigmaaldrich.comjocpr.com Conversely, the strongly acidic conditions required to remove a Boc (tert-butoxycarbonyl) group might also cleave the trityl group, making them non-orthogonal. However, the mild acidic conditions sufficient for detritylation (e.g., dilute TFA) can often leave Boc groups and other functionalities intact, offering a degree of selective control. sigmaaldrich.com

For the title compound, one could envision a strategy where the N-trityl group protects the imidazole, a Boc or Cbz (benzyloxycarbonyl) group protects the amide nitrogen (if it were secondary), and a silyl ether protects a hydroxyl group elsewhere in the molecule. Each of these groups could be removed independently, allowing for selective functionalization at each position.

| Protecting Group | Typical Cleavage Condition | Orthogonality with N-Trityl |

| N-Trityl (Tr) | Mild Acid (e.g., 1-5% TFA in DCM) | - |

| Fmoc | Base (e.g., 20% Piperidine in DMF) | Yes |

| Boc | Strong Acid (e.g., 50% TFA in DCM) | Partial/Conditional |

| Cbz | Catalytic Hydrogenation (H2, Pd/C) | Yes |

| Silyl Ethers (e.g., TBDMS) | Fluoride source (e.g., TBAF) | Yes |

| Allyl Ethers | Pd(0) catalyst | Yes |

This table illustrates the principle of orthogonality between the N-trityl group and other common protecting groups.

The successful application of these orthogonal strategies is fundamental to modern synthetic chemistry, enabling the construction of highly complex and multifunctional molecules with precision. bham.ac.uknih.gov

Structure Activity Relationship Sar Investigations and Ligand Design Principles

Pharmacophoric Analysis of the 3-(1-Trityl-1H-imidazol-4-yl)propanamide Scaffold

The pharmacophore model for this scaffold, particularly in the context of histamine (B1213489) H3 receptor antagonism, identifies several key features essential for biological activity. The imidazole (B134444) ring serves as a crucial component, mimicking the endogenous ligand histamine. wikipedia.org The trityl group provides a bulky, lipophilic anchor, while the propanamide chain acts as a linker to position the other functional groups correctly within the receptor's binding site.

Key pharmacophoric features include:

A basic nitrogen center: The imidazole ring provides this, which is often protonated at physiological pH and interacts with key acidic residues in the receptor.

A hydrogen bond donor/acceptor region: The amide group of the propanamide chain can participate in hydrogen bonding interactions.

A bulky hydrophobic region: The trityl group occupies a large hydrophobic pocket within the receptor.

Computational and 3D-QSAR studies on related imidazole-based H3 antagonists have helped to refine this pharmacophore model, guiding the design of new analogs with improved affinity and selectivity. nih.gov

Impact of Imidazole Ring Substitution and Orientation on Biological Recognition

The imidazole ring is a critical element for the activity of this compound and its analogs as histamine H3 receptor antagonists. Its orientation and substitution pattern significantly influence biological recognition and potency.

Substitutions on the imidazole ring can modulate both the steric and electronic properties of the molecule. For instance, the introduction of small alkyl groups at the C2 or C5 positions can enhance potency by optimizing interactions within the binding pocket. However, larger substituents are generally detrimental to activity.

The orientation of the imidazole ring, dictated by the linkage to the propanamide chain and the bulky trityl group, is also crucial. The N-1 position is typically occupied by the trityl group, which serves to orient the imidazole ring correctly for interaction with the receptor. Bioisosteric replacement of the imidazole ring with other five-membered heterocycles, such as triazoles or tetrazoles, has been explored to improve metabolic stability and pharmacokinetic properties. nih.govnih.gov While some replacements maintain or even enhance activity, others can lead to a significant loss of potency, highlighting the specific requirements of the receptor for the imidazole moiety. nih.gov

Table 1: Impact of Imidazole Ring Modifications on Receptor Affinity

| Modification | Rationale | Observed Effect on Activity |

| C2-Methyl Substitution | Probing for additional hydrophobic interactions | Often leads to a modest increase in potency. |

| C5-Methyl Substitution | Investigating steric tolerance | Can be well-tolerated or slightly beneficial. |

| Bioisosteric Replacement (e.g., with 1,2,4-triazole) | Improve metabolic stability and ADME properties. nih.gov | Activity is highly dependent on the specific heterocycle and target. nih.gov |

Influence of the Propanamide Chain Length and Conformation on Target Engagement

The propanamide chain in this compound acts as a flexible linker, and its length and conformation are critical for optimal target engagement. The three-carbon chain length appears to be optimal for bridging the imidazole and amide moieties and positioning them correctly within the histamine H3 receptor binding site.

Studies on related compounds have shown that both shortening and lengthening of this alkyl chain can lead to a decrease in binding affinity. nih.govnih.gov This suggests that the specific length allows the terminal amide group to access a key interaction point, likely a hydrogen bond donor or acceptor residue, within the receptor.

The conformational flexibility of the propanamide chain is also a significant factor. Constraining the conformation, for example, by introducing cyclic structures or double bonds, can provide insights into the bioactive conformation. Such modifications can also lead to increased potency and selectivity by reducing the entropic penalty upon binding.

Table 2: Effect of Propanamide Chain Length on Biological Activity

| Chain Length (n) in -(CH2)n-CONH2 | Relative Activity | Rationale for Activity Change |

| 1 (Acetamide) | Reduced | Suboptimal distance for key interactions. |

| 2 (Propanamide) | Optimal | Ideal spacing for binding to target residues. |

| 3 (Butanamide) | Reduced | Linker may be too long, leading to unfavorable conformations. |

Steric and Electronic Effects of the Trityl Group on Ligand Efficacy

The trityl (triphenylmethyl) group is a defining feature of this compound and plays a multifaceted role in its efficacy as a ligand. Its primary function is to act as a large, bulky hydrophobic anchor that occupies a significant hydrophobic pocket in the receptor. nih.gov

Electronic Effects: While primarily considered a hydrophobic group, the phenyl rings of the trityl moiety can also participate in pi-stacking interactions with aromatic amino acid residues in the binding pocket. The electronic nature of these rings can be modulated by substitution, although this is less commonly explored than modifications to other parts of the scaffold. The trityl group also serves as a protecting group for the N-1 position of the imidazole, preventing metabolic degradation. nih.gov

Stereochemical Contributions to Molecular Recognition and Activity

While this compound itself is achiral, the introduction of chiral centers into the scaffold can have a profound impact on molecular recognition and biological activity. Stereoisomers of a chiral analog can exhibit significantly different potencies and selectivities, a phenomenon known as stereoselectivity.

For example, introducing a chiral center in the propanamide chain, such as by adding a methyl group to the alpha or beta position, would result in enantiomers. These enantiomers would present the key pharmacophoric elements in different spatial arrangements. It is common for one enantiomer to have a much higher affinity for the receptor than the other, as it can achieve a more complementary fit with the chiral environment of the receptor's binding site.

The study of stereoisomers is crucial for understanding the three-dimensional requirements of the receptor and for the development of more potent and selective drugs with fewer off-target effects.

Rational Design Methodologies for Enhanced Potency and Selectivity

The development of potent and selective analogs of this compound relies heavily on rational design methodologies. These approaches leverage an understanding of the SAR and the three-dimensional structure of the target receptor.

Scaffold Hopping: This strategy involves replacing the core scaffold of the molecule with a structurally different moiety while retaining the key pharmacophoric elements. nih.gov For the this compound scaffold, this could involve replacing the trityl-imidazole core with another bioisosteric group that maintains the necessary interactions with the receptor but may offer improved physicochemical or pharmacokinetic properties. nih.gov

Structure-Based Drug Design: When the crystal structure of the target receptor is available, computational techniques such as molecular docking can be used to predict how different analogs will bind. This allows for the in silico design of new molecules with optimized interactions. For instance, a new substituent could be designed to form an additional hydrogen bond with a specific residue in the binding pocket, thereby increasing affinity.

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target receptor and then linking them together or growing them to create a more potent lead compound. This can be a powerful method for exploring the binding site and identifying novel chemical scaffolds.

These rational design strategies, guided by the fundamental principles of SAR, are instrumental in the ongoing effort to develop improved therapeutic agents based on the this compound scaffold.

Advanced Biological and Mechanistic Studies

Receptor Binding Profiling of Propanamide Derivatives

No data is available on the binding affinities (such as Ki or IC50 values) of 3-(1-Trityl-1H-imidazol-4-yl)propanamide for histamine (B1213489) H3 or H4 receptors.

There is no information regarding the functional activity of this compound at histamine receptors, including any potential modulation of GTPase activity.

Analysis of Histamine Receptor Ligand Interactions (e.g., H3R, H4R)

Enzyme Inhibition Kinetics and Mechanistic Elucidation

The inhibitory effects and kinetic parameters of this compound against acetylcholinesterase or other cholinergic enzymes have not been reported.

There are no studies available that evaluate the inhibitory potential of this compound against any of the carbonic anhydrase isoforms.

Investigation of Other Relevant Enzyme Systems (e.g., Urease, Cyclooxygenase-2, α-Glucosidase)

While direct studies on the inhibitory activity of this compound against urease, cyclooxygenase-2 (COX-2), and α-glucosidase are not extensively documented in publicly available literature, the broader class of imidazole-containing compounds has demonstrated significant potential as inhibitors of these enzymes.

Urease Inhibition: Urease, a nickel-containing metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. The imidazole (B134444) scaffold is a known chelator of metal ions and has been incorporated into various urease inhibitors. The nitrogen atoms of the imidazole ring can coordinate with the nickel ions in the active site of the urease enzyme, disrupting its catalytic activity. While specific data for this compound is unavailable, its imidazole core suggests a potential for urease inhibition that warrants further investigation.

Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs. Some imidazole-containing compounds have been explored as COX-2 inhibitors. The bulky trityl group in this compound could potentially occupy the hydrophobic channel of the COX-2 active site, a characteristic feature of many selective COX-2 inhibitors. However, without experimental data, this remains a hypothesis.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. Studies have shown that certain diaryl derivatives of imidazole-thione can inhibit α-glucosidase. For instance, 4,5-diphenylimidazole-2-thione exhibited reversible non-competitive inhibition of α-glucosidase with a Ki value of 3.5 x 10⁻⁵ M. nih.gov Another study on 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione, a related heterocyclic compound, demonstrated potent competitive inhibition of hepatic α-glucosidase. nih.gov These findings suggest that the imidazole scaffold could be a valuable pharmacophore for the design of new α-glucosidase inhibitors.

Table 1: Investigated Enzyme Systems and the Potential Role of Imidazole Scaffolds

| Enzyme System | Therapeutic Relevance | Potential Role of Imidazole Moiety |

| Urease | Anti-bacterial (e.g., H. pylori) | Nickel chelation in the active site |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Interaction with the hydrophobic channel |

| α-Glucosidase | Anti-diabetic | Binding to the active site |

Determination of Inhibition Mechanisms (e.g., Competitive Inhibition)

For α-glucosidase, imidazole derivatives have been shown to exhibit both competitive and non-competitive inhibition. nih.gov Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. The structural similarity of the imidazole ring to the carbohydrate substrates of α-glucosidase could facilitate such a mechanism. Non-competitive inhibition, where the inhibitor binds to a site other than the active site, has also been observed, suggesting that some imidazole derivatives can allosterically modulate enzyme activity. nih.gov

In the context of other enzymes, kinetic studies on inhibitors with similar structural features can provide insights. For instance, studies on 3-oxoacyl-ACP reductase from Plasmodium falciparum have shown non-linear competitive inhibition with respect to NADPH by certain inhibitors, indicating a complex binding mechanism. nih.gov

Protein-Protein Interaction Modulation by Imidazole-Containing Ligands

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is often implicated in disease. The imidazole scaffold has emerged as a versatile tool for designing small molecule modulators of PPIs.

Interference with WDR5 Protein Interactions

WD repeat-containing protein 5 (WDR5) is a key component of several protein complexes, including the MLL/SET histone methyltransferase complexes. The interaction between WDR5 and its binding partners is crucial for their function, and targeting this interaction is a promising strategy for cancer therapy. pnas.orgnih.gov

The "WIN" site of WDR5 is an arginine-binding pocket that recognizes an "Arginine-in-WIN" (WIN) motif in its binding partners. nih.gov Imidazole-containing compounds have been designed to mimic the guanidinium (B1211019) group of arginine and bind to the WIN site, thereby disrupting the WDR5-protein interactions. nih.govresearchgate.net The imidazole ring can form hydrogen bonds with key residues in the WIN site, effectively competing with the natural binding partners of WDR5. This strategy has led to the development of potent WDR5 inhibitors.

Targeting Viral Proteases (e.g., SARS 3CL Protease)

The 3C-like protease (3CLpro) of coronaviruses, including SARS-CoV-2, is a crucial enzyme for viral replication and a prime target for antiviral drug development. nih.govnih.gov The active site of 3CLpro contains a catalytic dyad of cysteine and histidine. Imidazole-containing compounds have been investigated as inhibitors of SARS-CoV-2 3CLpro. nih.gov The imidazole ring can potentially interact with the active site residues, including the catalytic histidine, thereby inhibiting the protease's activity. The development of pan-coronavirus 3CL protease inhibitors is an active area of research, with some compounds showing broad-spectrum activity. nih.govmdpi.com

Inhibition of Menin-Mixed Lineage Leukemia (MLL) Interactions

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver of MLL-rearranged leukemias. shsmu.edu.cngoogle.comnih.gov Small molecule inhibitors that disrupt this PPI have shown therapeutic promise. While direct evidence for the involvement of this compound in this context is lacking, the development of Menin-MLL inhibitors has explored various heterocyclic scaffolds. Several classes of small molecules, including thienopyrimidine, piperidine, and pyrimidine (B1678525) derivatives, have been identified as potent inhibitors of the Menin-MLL interaction. shsmu.edu.cn Given the versatility of the imidazole scaffold in mimicking key interactions in PPIs, its potential as a core structure for Menin-MLL inhibitors is an area worthy of exploration.

Modulation of CTLA-4 and B7-1 Receptor Interactions

The interaction between cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) on T-cells and the B7-1 ligand on antigen-presenting cells is a critical immune checkpoint that downregulates T-cell responses. nih.govmdpi.com Blocking this interaction is a validated strategy in cancer immunotherapy. While current therapies are dominated by monoclonal antibodies, there is growing interest in developing small molecule modulators of this PPI. nih.gov

The development of small molecule inhibitors targeting the CTLA-4/B7-1 interaction is still in its early stages. Peptide-based inhibitors have been identified that can partially block this interaction. nih.gov Although there is no specific information on this compound in this context, the imidazole core, with its ability to participate in hydrogen bonding and other non-covalent interactions, could potentially be incorporated into scaffolds designed to disrupt the CTLA-4/B7-1 interface.

Table 2: Protein-Protein Interactions Modulated by Imidazole-Containing Ligands

| Protein-Protein Interaction | Therapeutic Area | Role of Imidazole-Containing Ligands |

| WDR5 Interactions | Cancer | Mimic arginine to bind to the WIN site and disrupt the interaction. nih.govnih.govresearchgate.net |

| SARS 3CL Protease | Antiviral | Interact with the active site of the viral protease. nih.govnih.gov |

| Menin-MLL | Leukemia | Potential core scaffold for inhibitors disrupting the interaction. shsmu.edu.cn |

| CTLA-4 and B7-1 | Immuno-oncology | Potential for incorporation into small molecule modulators. nih.govnih.gov |

Biomimetic Catalysis and Chemo-Enzymatic Transformations

Biomimetic catalysis involves the design of synthetic molecules that mimic the function of natural enzymes. Chemo-enzymatic transformations combine chemical and enzymatic steps to achieve efficient and selective synthesis. The imidazole moiety present in this compound is a key coordinating residue in the active sites of many metalloenzymes, suggesting its potential as a ligand in synthetic catalysts. However, specific studies on the propanamide derivative are not present in the current literature.

Mimicry of Tyrosinase and Catecholase Activities

There are no published studies investigating the capacity of this compound or its metal complexes to mimic the catalytic activities of tyrosinase or catecholase. These copper-containing enzymes are responsible for the oxidation of phenols to catechols and subsequently to quinones. While other imidazole-based ligands have been explored for this purpose, research has not yet been extended to this specific compound.

Enantioselective Oxidation Reactions

Similarly, the scientific literature lacks reports on the use of this compound as a catalyst or ligand in chemo-enzymatic or purely chemical enantioselective oxidation reactions. Such reactions are crucial in synthetic chemistry for producing chiral molecules. The potential for this compound to participate in such transformations remains an unexplored area of research.

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Protein Complex Formation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. For a compound like 3-(1-Trityl-1H-imidazol-4-yl)propanamide, researchers would first identify a relevant biological target. The compound would then be virtually screened against this target to predict its binding affinity and pose. The results of such simulations are typically presented in a table format, detailing binding energies and key interactions.

Table 1: Hypothetical Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein X | -8.5 | TYR 123, PHE 256, LYS 78 |

| Protein Y | -7.2 | ASP 99, ARG 150, ILE 201 |

| Protein Z | -6.9 | VAL 45, GLU 88, TRP 112 |

This table is for illustrative purposes only and does not represent actual experimental data.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a way to observe the time-dependent behavior of a molecular system. By simulating the movements of atoms and molecules over time, researchers can explore the conformational landscape of a compound like this compound. This is particularly important for flexible molecules, as it allows for the identification of the most stable and biologically relevant conformations. MD simulations can also be used to study the stability of a ligand-protein complex identified through molecular docking.

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies are broadly categorized as either ligand-based or structure-based. In the absence of a known 3D structure of the target protein, ligand-based approaches use the properties of known active molecules to design new ones. If the structure of the target is known, structure-based drug design can be employed to design ligands that fit precisely into the binding site. The design of analogs of this compound would likely involve modifications to its constituent parts to optimize binding affinity and selectivity for a particular target.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. If a series of analogs of this compound with corresponding biological activity data were available, a QSAR model could be developed. This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

Advanced Analytical and Spectroscopic Characterization in Research Investigations

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis (HRESIMS, APCI)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS is a soft ionization technique that can determine the mass of a molecule with very high accuracy. For 3-(1-Trityl-1H-imidazol-4-yl)propanamide (C₂₅H₂₅N₃O), the expected exact mass would be calculated, and the instrument would detect the protonated molecular ion [M+H]⁺. This high-resolution measurement is crucial for confirming the elemental formula.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method often coupled with liquid chromatography. umich.edu It is suitable for analyzing relatively non-polar compounds and would also be expected to show a strong signal for the protonated molecular ion [M+H]⁺. In fragmentation analysis (MS/MS), a characteristic and dominant cleavage would be the loss of the trityl group, resulting in a highly stable triphenylmethyl cation fragment (m/z = 243.12). nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₂₅H₂₅N₃O | - |

| Molecular Weight | 383.49 g/mol | - |

| Exact Mass | 383.2001 g/mol | Calculated monoisotopic mass. |

| Predicted [M+H]⁺ (HRESIMS) | 384.2074 m/z | The expected protonated molecular ion. |

| Major Fragment Ion | 243.12 m/z | Corresponds to the stable triphenylmethyl (trityl) cation [C(C₆H₅)₃]⁺. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov The IR spectrum of this compound would display characteristic absorption bands corresponding to its primary amide, imidazole (B134444) ring, and aromatic trityl group.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Amide (N-H) | 3350 - 3180 (two bands) | Symmetric & Asymmetric Stretch |

| Aromatic (C-H) | 3100 - 3000 | Stretch |

| Aliphatic (C-H) | 2960 - 2850 | Stretch |

| Amide (C=O) | ~1650 | "Amide I" Stretch |

| Amide (N-H) | ~1600 | "Amide II" Bend |

| Aromatic/Imidazole (C=C, C=N) | 1600 - 1450 | Ring Stretches |

Advanced Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC, Flash Chromatography, TLC)

Chromatographic methods are essential for separating the target compound from impurities and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the primary techniques for determining the purity of a final compound. bldpharm.combldpharm.com Given the aromatic nature of the trityl group, a reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would be suitable. Detection would typically be performed using a UV detector, as the phenyl and imidazole rings are strong chromophores.

Flash Chromatography: This technique is a rapid form of preparative column chromatography used for purifying intermediate and final products on a larger scale after synthesis. Silica gel would likely be the stationary phase, with a solvent system such as ethyl acetate/hexanes or dichloromethane (B109758)/methanol used as the mobile phase.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress and for a quick assessment of purity. A sample is spotted on a silica-coated plate, which is then developed in a suitable solvent system. The spots are visualized under UV light.

X-ray Crystallography for Precise Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. While a crystal structure for this compound has not been reported in the literature, this technique would provide unequivocal proof of its structure if suitable crystals could be grown. The analysis would yield exact bond lengths, bond angles, and torsion angles, revealing the conformation of the propanamide side chain relative to the imidazole ring and the spatial orientation of the three phenyl rings of the sterically demanding trityl group. nih.govresearchgate.netnih.gov

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics and Affinity Measurements

Surface Plasmon Resonance is a label-free technique used to study the real-time binding interactions between a molecule in solution and a partner immobilized on a sensor surface. While no SPR studies involving this compound have been published, the technique could be employed to investigate its interactions with biological targets like proteins or enzymes. The imidazole moiety, with its potential for coordination and hydrogen bonding, could serve as a recognition element in such interactions. nih.gov SPR provides quantitative data on association and dissociation rate constants, allowing for the determination of binding affinity.

Future Directions and Emerging Research Frontiers

Innovations in Synthetic Methodologies for Propanamide-Imidazole Conjugates

The advancement of synthetic organic chemistry continues to provide more efficient and versatile methods for creating complex molecules like propanamide-imidazole conjugates. Future research will likely move beyond traditional multi-step protocols towards more streamlined and sustainable approaches.

Key areas of innovation include:

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (IMCRs) and other one-pot methodologies are becoming increasingly attractive for rapidly generating libraries of complex molecules from simple starting materials. researchgate.net These approaches offer significant advantages in terms of efficiency and atom economy for synthesizing diverse derivatives of the core 3-(1-Trityl-1H-imidazol-4-yl)propanamide structure.

Green Chemistry Approaches: The use of ultrasound irradiation and aqueous reaction media represents an energy-efficient and environmentally friendly alternative to conventional synthesis methods. researchgate.net Applying these techniques could lead to cleaner and more rapid production of propanamide derivatives.

Novel Catalytic Systems: The development of new catalysts, including metal-based and organocatalysts, can enable more selective and efficient bond formations. For instance, zinc-mediated propargylation has been shown to be effective for creating related structures and could be adapted for generating novel analogues. mdpi.com

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to improved yields, purity, and scalability. This technology could be instrumental in the reproducible synthesis of propanamide-imidazole conjugates for extensive biological screening.

A general synthetic strategy for analogues could involve the reaction of key intermediates, such as L-histidine(Trt)-OtBu, with various anhydride (B1165640) precursors. nih.gov The synthesis of related imidazole (B134444) derivatives has been achieved through one-pot multicomponent reactions involving benzil, sulfanilamide, ammonium (B1175870) acetate, and various aldehydes. mdpi.com

Table 1: Emerging Synthetic Strategies for Propanamide-Imidazole Conjugates

| Methodology | Description | Potential Advantages | References |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more reactants to form a complex product, incorporating most or all of the starting materials. | High efficiency, atom economy, rapid library generation. | researchgate.net |

| Ultrasound-Assisted Synthesis | Utilizes ultrasonic irradiation to accelerate chemical reactions. | Reduced reaction times, increased yields, energy efficiency, environmentally friendly. | researchgate.net |

| Flow Chemistry | Performs chemical reactions in a continuous flowing stream rather than in a batch. | Enhanced safety, scalability, reproducibility, and purity. | - |

| Novel Catalysis | Employment of advanced catalytic systems (e.g., metal-organic frameworks, nanoparticles) to facilitate reactions. | High selectivity, milder reaction conditions, broader substrate scope. | mdpi.com |

Targeting Novel Biological Pathways with Tailored Derivatives

The imidazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, known to interact with a wide array of enzymes and receptors. frontiersin.orgresearchgate.net This "privileged structure" suggests that derivatives of this compound, likely after deprotection or modification of the trityl group, could be tailored to target various biological pathways implicated in disease.

Future research could focus on designing derivatives for:

Oncology: Imidazole-based compounds have shown promise as inhibitors of key cancer-related targets such as BRAFV600E and carbonic anhydrases IX and XII. nih.govnih.gov By modifying the substituents on the propanamide and imidazole moieties, new derivatives could be developed as selective anticancer agents. nih.gov

Infectious Diseases: The imidazole core is central to many antifungal and antibacterial agents. researchgate.netnih.gov Novel conjugates could be synthesized and screened for activity against drug-resistant microbial strains.

Neurodegenerative Diseases: Cholinesterase inhibitors play a crucial role in managing Alzheimer's disease. researchgate.net The versatile structure of imidazole-propanamide conjugates makes them interesting candidates for the design of new enzyme inhibitors in this therapeutic area.

Metabolic Disorders: The imidazole scaffold has been explored for its potential in developing antidiabetic agents. nih.gov

The trityl group itself, or replacement with other bulky substituents, could be exploited to enhance lipophilicity, potentially improving cell membrane permeability or directing the molecule to specific hydrophobic binding pockets.

Table 2: Potential Biological Targets for Imidazole-Based Compounds

| Therapeutic Area | Potential Molecular Target | Significance | References |

|---|---|---|---|

| Oncology | BRAFV600E Kinase | A mutation found in various malignant tumors, including melanoma. | nih.gov |

| Oncology | Carbonic Anhydrase IX & XII | Tumor-associated enzymes involved in pH regulation and cancer progression. | nih.gov |

| Infectious Disease | Fungal CYP51 (14α-demethylase) | An essential enzyme in ergosterol (B1671047) biosynthesis in fungi. | researchgate.net |

| Neurodegeneration | Acetylcholinesterase (AChE) | An enzyme that breaks down the neurotransmitter acetylcholine; inhibition is a key strategy for Alzheimer's disease. | researchgate.net |

Refinement of Mechanistic Understanding in Bio-Molecular Interactions

A deep understanding of how a molecule interacts with its biological target is fundamental for rational drug design. The imidazole ring is particularly adept at forming a variety of intermolecular interactions, including hydrogen bonds (acting as both donor and acceptor), coordination with metal ions, and π-π stacking. nih.govnih.gov

Future research will leverage advanced analytical and computational techniques to elucidate these interactions for derivatives of this compound:

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide atomic-level resolution images of compounds bound to their target proteins, revealing the precise binding mode and key interactions.

Biophysical Techniques: Methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can quantify the binding affinity and thermodynamics of the interaction, providing crucial data for structure-activity relationship (SAR) studies.

Computational Modeling: Molecular docking can predict the preferred orientation of a ligand within a target's binding site. researchgate.netmdpi.com Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time and characterize the dynamic nature of the molecular interactions. mdpi.comresearchgate.net These computational studies can help rationalize experimental findings and guide the design of more potent and selective analogues. nih.gov

Integration of Machine Learning and AI in Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.netbohrium.com These powerful computational tools can be applied to the development of this compound derivatives.

Emerging applications include:

Predictive Modeling: ML algorithms can be trained on large datasets of existing compounds to build quantitative structure-activity relationship (QSAR) models. frontiersin.org These models can predict the biological activity, toxicity (ADMET properties), and physicochemical properties of virtual compounds before they are synthesized, saving time and resources. frontiersin.orgresearchgate.net

Virtual Screening: AI-driven platforms can rapidly screen vast virtual libraries of potential derivatives against a biological target, identifying promising candidates for further investigation. researchgate.netacs.org This process is significantly faster and less expensive than traditional high-throughput screening.

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can design entirely new molecules optimized for specific properties, such as high binding affinity for a target and favorable drug-like characteristics. nih.govacs.org

By integrating AI and ML, researchers can more effectively navigate the complex chemical space around the imidazole-propanamide scaffold to identify molecules with the highest potential for therapeutic success. bohrium.com

Translational Research Potential of Advanced Chemical Probes

Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to study its function in living cells and organisms. scienceopen.com

Future directions in this area include:

Fluorescent Probes: By conjugating a fluorophore to the core structure, new probes can be created for use in cellular imaging. Pyrrole-imidazole polyamide-fluorophore conjugates have been successfully used as sequence-selective DNA probes. nih.gov Similarly, tailored derivatives could be used to visualize the localization and dynamics of their protein targets within cells.

Affinity-Based Probes: Attaching a reactive group or a photo-crosslinker can create probes for identifying the cellular targets of a bioactive compound through chemoproteomics techniques.

Imaging Agents for Diagnostics: Certain imidazole derivatives have shown potential as contrast agents for medical imaging techniques like Chemical Exchange Saturation Transfer (CEST) MRI, which can be used for applications such as pH mapping in tumors or functional kidney imaging. nih.gov This opens a promising avenue for developing diagnostic tools based on the imidazole-propanamide scaffold.

The development of such probes would not only provide valuable tools for basic research but could also pave the way for new diagnostic strategies and a deeper understanding of the diseases targeted by these compounds.

Q & A

Q. What are the optimal synthetic routes and protecting group strategies for 3-(1-Trityl-1H-imidazol-4-yl)propanamide?

The compound is synthesized via multi-step protocols involving trityl group protection of the imidazole moiety to prevent undesired side reactions. For example, in the synthesis of halocyamine A derivatives, the trityl group is retained during coupling reactions, and deprotection is achieved using triethylamine trihydrofluoride (TEA·3HF) in THF at 0°C . Key steps include peptide coupling agents like HATU and purification via liquid-liquid extraction (e.g., EtOAC/H₂O) to isolate intermediates .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR Spectroscopy : and NMR are critical for verifying regiochemistry and stereochemistry, particularly for distinguishing trityl-protected imidazole protons (e.g., δ 7.2–7.4 ppm for aromatic trityl protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX programs) confirms bond angles and torsional parameters. For example, triplicate crystal systems (e.g., triclinic ) with hydrogen-bonding networks (N–H···O/N) are observed .

Advanced Research Questions

Q. How can discrepancies between computational models and experimental structural data be resolved?

Theoretical methods (e.g., B3LYP/SDD for geometry optimization) may predict bond angles (e.g., C1–C2–C3 = 121.4°) that differ slightly from crystallographic data (e.g., deviations ≤2°). Such discrepancies arise from solvent effects or crystal packing forces not modeled in silico. Cross-validation using multiple methods (DFT, molecular dynamics) and high-resolution crystallography (≤1.0 Å) is advised .

Q. What challenges arise during purification due to the trityl group, and how are they mitigated?

The hydrophobic trityl group reduces solubility in polar solvents, complicating purification. Strategies include:

- Solvent Optimization : Using EtOAc/hexane mixtures for recrystallization .

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Extraction : Sequential partitioning between aqueous and organic phases to remove polar byproducts .

Q. How should researchers design biological assays to evaluate the compound’s antiproliferative activity?

- In Vitro Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays to measure IC values. Pre-treatment with the compound (24–72 hrs) and comparison to controls (e.g., cisplatin) are critical .

- Mechanistic Studies : Combine proteomics (e.g., HDAC inhibition assays) and molecular docking to identify binding targets .

Q. How are stereochemical outcomes controlled during synthesis?

Chiral intermediates (e.g., (S)-2-amino-3-(1-trityl-1H-imidazol-4-yl)propanamide) require enantioselective methods:

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) or Fmoc groups to retain configuration during coupling .

- Catalytic Asymmetric Synthesis : Enzymatic resolution or metal-catalyzed reactions (e.g., Ru-BINAP complexes) .

Methodological Notes

- Data Contradictions : Conflicting NMR signals (e.g., imidazole proton splitting) may arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) can resolve these .

- Safety Considerations : While no acute hazards are reported, handle TEA·3HF and other fluorinated reagents in fume hoods due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.